molecular formula C6H8N2O B13175353 2-(Azetidin-3-YL)-1,3-oxazole

2-(Azetidin-3-YL)-1,3-oxazole

Katalognummer: B13175353
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: JCRCBLHMNOIMLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-YL)-1,3-oxazole is a heterocyclic compound that features both an azetidine and an oxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-YL)-1,3-oxazole can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to incorporate the oxazole ring.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that prioritize cost-effectiveness and yield. The aza Paternò–Büchi reaction and aza-Michael addition are both suitable for large-scale synthesis due to their efficiency and relatively mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-YL)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-YL)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-YL)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s azetidine and oxazole rings allow it to bind to various enzymes and receptors, modulating their activity. This can result in a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in 2-(Azetidin-3-YL)-1,3-oxazole.

    Oxazole: A five-membered ring containing both nitrogen and oxygen, similar to the oxazole ring in this compound.

    Pyrrolidine: Another four-membered nitrogen-containing ring, but with different chemical properties compared to azetidine.

Uniqueness

This compound is unique due to the combination of both azetidine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H8N2O

Molekulargewicht

124.14 g/mol

IUPAC-Name

2-(azetidin-3-yl)-1,3-oxazole

InChI

InChI=1S/C6H8N2O/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2

InChI-Schlüssel

JCRCBLHMNOIMLW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=NC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.